molecular formula C10H5Cl2F2N B11863989 2,4-Dichloro-7,8-difluoro-6-methylquinoline

2,4-Dichloro-7,8-difluoro-6-methylquinoline

Cat. No.: B11863989
M. Wt: 248.05 g/mol
InChI Key: CMXMCSAKGRJSJF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7,8-difluoro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines with potential biological activities .

Scientific Research Applications

2,4-Dichloro-7,8-difluoro-6-methylquinoline has a wide range of applications in scientific research:

Biological Activity

2,4-Dichloro-7,8-difluoro-6-methylquinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential applications in pharmacology, including antibacterial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H6Cl2F2N
  • Molecular Weight : 253.06 g/mol

This compound features two chlorine atoms and two fluorine atoms substituted on the quinoline ring, which contributes to its unique chemical reactivity and biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study demonstrated that derivatives of quinoline compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 1×1041\times 10^{-4} to 1×1061\times 10^{-6} mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compound1×1051\times 10^{-5}S. aureus
Other Quinoline Derivative1×1061\times 10^{-6}E. coli
Standard Drug1×1041\times 10^{-4}Ciprofloxacin

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. A notable investigation assessed its cytotoxicity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The results indicated that the compound exhibited IC50 values in the range of 5–19 µM, demonstrating a higher potency compared to traditional chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa10Cisplatin21
MCF-77Cisplatin27
A54915Cisplatin30

The mechanism by which this compound exerts its biological effects may involve interaction with DNA and inhibition of critical cellular processes. Studies suggest that quinoline derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruption in replication and transcription processes .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various quinoline derivatives, it was found that those with fluorinated substitutions displayed enhanced activity against resistant strains of bacteria. The study highlighted that the introduction of fluorine increased lipophilicity and improved membrane permeability, thus enhancing antibacterial action .

Case Study 2: Anticancer Potential

A study focused on the anticancer potential of various quinoline derivatives indicated that those with halogen substitutions demonstrated significant cytotoxicity against a range of cancer cell lines. The findings suggested that these modifications could lead to the development of novel anticancer agents with improved selectivity for cancer cells over normal cells .

Properties

Molecular Formula

C10H5Cl2F2N

Molecular Weight

248.05 g/mol

IUPAC Name

2,4-dichloro-7,8-difluoro-6-methylquinoline

InChI

InChI=1S/C10H5Cl2F2N/c1-4-2-5-6(11)3-7(12)15-10(5)9(14)8(4)13/h2-3H,1H3

InChI Key

CMXMCSAKGRJSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1F)F)N=C(C=C2Cl)Cl

Origin of Product

United States

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